molecular formula C16H19N3OS B4892048 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine

4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine

Cat. No. B4892048
M. Wt: 301.4 g/mol
InChI Key: FAYHFICSSJUXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine is a chemical compound that has been used extensively in scientific research. It is a morpholine derivative that has been synthesized using various methods and has been studied for its potential applications in different fields.

Mechanism of Action

The mechanism of action of 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of various enzymes involved in viral and bacterial replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine have been studied extensively. It has been shown to have a cytotoxic effect on cancer cells and to induce apoptosis. It has also been shown to inhibit the activity of various enzymes involved in viral and bacterial replication. Furthermore, it has been shown to have an effect on various biological processes such as cell signaling, apoptosis, and gene regulation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine in lab experiments include its high purity and yield, its potential applications in different fields, and its ability to inhibit the growth of cancer cells. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine. These include further studies on its mechanism of action, its potential applications in different fields, and its potential use as a chemotherapeutic agent. Furthermore, it can be studied in combination with other drugs to enhance its efficacy and reduce its toxicity. Additionally, its potential use as an antiviral and antibacterial agent can be further explored. Finally, it can be studied for its potential use in gene therapy and drug delivery systems.
Conclusion:
In conclusion, 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine is a chemical compound that has been extensively studied for its potential applications in different fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and mechanism of action.

Synthesis Methods

The synthesis of 4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine has been accomplished using various methods. One of the most common methods involves the reaction of 4-morpholineethanethiol with 6-phenyl-4-pyrimidinyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product in good yield and purity. Other methods involve the use of different thiol and pyrimidine derivatives.

Scientific Research Applications

4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine has been extensively studied for its potential applications in different fields. It has been shown to have anticancer properties and has been used as a potential chemotherapeutic agent. It has also been studied for its potential use as an antiviral and antibacterial agent. Furthermore, it has been used in the study of various biological processes such as cell signaling, apoptosis, and gene regulation.

properties

IUPAC Name

4-[2-(6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-2-4-14(5-3-1)15-12-16(18-13-17-15)21-11-8-19-6-9-20-10-7-19/h1-5,12-13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYHFICSSJUXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCSC2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((6-Phenylpyrimidin-4-yl)thio)ethyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.